3-(Cyclopropylmethyl)-5-fluorophenol
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Overview
Description
3-(Cyclopropylmethyl)-5-fluorophenol is an organic compound characterized by the presence of a cyclopropylmethyl group and a fluorine atom attached to a phenol ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-5-fluorophenol typically involves the introduction of the cyclopropylmethyl group and the fluorine atom onto the phenol ring through a series of chemical reactions. One common method involves the use of cyclopropylmethyl bromide and 5-fluorophenol as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form cyclopropylmethyl-5-fluorocyclohexanol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclopropylmethyl-5-fluorocyclohexanol.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3-(Cyclopropylmethyl)-5-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-5-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethyl)-4-fluorophenol
- 3-(Cyclopropylmethyl)-5-chlorophenol
- 3-(Cyclopropylmethyl)-5-bromophenol
Uniqueness
3-(Cyclopropylmethyl)-5-fluorophenol is unique due to the presence of both the cyclopropylmethyl group and the fluorine atom, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11FO |
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Molecular Weight |
166.19 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-5-fluorophenol |
InChI |
InChI=1S/C10H11FO/c11-9-4-8(3-7-1-2-7)5-10(12)6-9/h4-7,12H,1-3H2 |
InChI Key |
KDZXWKQVRURBJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC(=CC(=C2)F)O |
Origin of Product |
United States |
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